1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-4-triazolecarboxamide is an aromatic ether.
Scientific Research Applications
Antimicrobial Activities
- Azole derivatives, including triazole compounds, have been shown to possess antimicrobial properties. A study by Başoğlu et al. (2013) highlights the synthesis and antimicrobial activities of azole derivatives, which are structurally related to the specified compound (Başoğlu et al., 2013).
Structural Characterization and Synthesis
- The synthesis and structural elucidation of triazole derivatives have been explored, as indicated in research by Alotaibi et al. (2018). Such studies provide insights into the chemical properties and potential applications of these compounds (Alotaibi et al., 2018).
Potential for Pharmacological Applications
- Research indicates that 1,2,4-triazole and oxadiazole derivatives have potential pharmacological applications. Dey et al. (2022) explored this aspect in their study, which could relate to the compound (Dey et al., 2022).
Synthesis of Heterocyclic Compounds
- The synthesis of new heterocyclic compounds containing triazole and oxadiazole rings has been a subject of study, as seen in the research by Chen et al. (2008). These findings could be relevant to understanding the applications of the specified compound (Chen et al., 2008).
Building Blocks for Drug Development
- Triazole derivatives are considered as versatile building blocks in drug development. A study by Bonacorso et al. (2017) discusses the synthesis of triazolyl carbohydrazides, which are analogous to the compound , indicating their utility in creating fluorinated heterocycles and other pharmaceutical agents (Bonacorso et al., 2017).
Properties
Molecular Formula |
C21H20N8O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C21H20N8O3/c1-13-4-3-5-16(10-13)12-31-17-8-6-15(7-9-17)11-23-25-21(30)18-14(2)29(28-24-18)20-19(22)26-32-27-20/h3-11H,12H2,1-2H3,(H2,22,26)(H,25,30)/b23-11+ |
InChI Key |
YDUKNIBEXGVDSV-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)C |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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